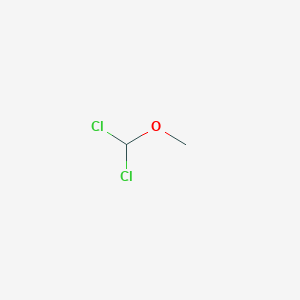
1-(2-Naphthyl)-2-thiourea
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Naphthyl)-2-thiourea and its derivatives typically involves the reaction of naphthyl isothiocyanate with amines or ammonia. For instance, a study by Zakariah et al. (2016) demonstrated the synthesis of a thiourea derivative by refluxing a mixture of ethylenediamine and 1-naphthyl isothiocyanate, characterized using various spectroscopic techniques (Zakariah et al., 2016). Another example includes the work by Ngah et al. (2016), where 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea was synthesized from the reaction of 1-naphthyl isothiocyanate and 1,3-phenylenediamine (Ngah et al., 2016).
Molecular Structure Analysis
Crystallographic and theoretical studies provide insights into the molecular structure of 1-(2-Naphthyl)-2-thiourea. AlDamen and Sinnokrot (2014) conducted a single crystal X-ray diffraction study revealing the molecule crystallizes in the monoclinic space group, with detailed measurements of unit cell parameters and intermolecular interactions (AlDamen & Sinnokrot, 2014).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Naphthyl)-2-thiourea involves interactions with metal ions and potential for forming complexes. For example, the preliminary binding study of the thiourea with metal cations shows good affinity towards Fe2+, Hg2+, Ag+, and Cu2+, indicating its potential as a ligand in coordination chemistry (Zakariah et al., 2016).
Scientific Research Applications
Fluorescent Investigation of Serum Albumin : N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea has been shown to quench the intrinsic fluorescence of serum albumin, indicating potential use in biological fluorescence studies. This process is predominantly stabilized by hydrophobic interactions (Cui, Wang, Cui, & Li, 2006).
Ionophore for Metal Ion Sensors : Certain thiourea compounds like 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea show promise as ionophores for metal ion sensors, especially in binding with Hg2+ ions (Ngah et al., 2018).
Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate has been synthesized, exhibiting stability and electron-withdrawing characteristics that suggest potential in anticancer applications (Arshad et al., 2021).
Chemical Sensors : Mono-thiourea derivatives have shown potential as chemical sensors to study binding interactions between metal ions and compounds (Ngah, Heng, Hassan, & Hasbullah, 2016).
Catalysis and Catalytic Coatings : Derivatives like (3-naphthalene-1-yl)-di-thiourea-ethylene display good affinity towards metal cations, suggesting applications in catalysis and catalytic coatings (Zakariah, Ahyak, Heng, & Hasbullah, 2016).
Enantioselective Synthesis in Organic Chemistry : Bifunctional thiourea-tertiary amines have been used to catalyze the addition-cyclization reaction of 2-naphthol with α-dicyanoolefins, producing naphthopyran derivatives with moderate enantioselectivity (Wang, Yang, & Zhao, 2008).
Crystal Structure Analysis : The crystal structure of 1-(1-naphthyl)-2-thiourea has been studied, revealing significant intermolecular N-H...S heteroatom interaction and N-H...π interaction, which plays a significant role in attractive intermolecular interactions (AlDamen & Sinnokrot, 2014).
Electrochemical Applications : Modified Sonogel-Carbon electrodes with 1-(2-furoyl)-3-(1-naphthyl)thiourea show improved electrochemical response, offering potential in metal detection (Cubillana-Aguilera et al., 2010).
Complexation with Metal Cations : Naphthyl thiourea forms penta-coordinate complexes with palladium(II) chloride, acting as uni-univalent electrolytes with sulfur-metal bonds (Khan, 1974).
Polymer Nanocomposites : Poly(thiourea-azo-naphthyl)/multi-walled carbon nanotube nanocomposites exhibit promising electrical conductivity, mechanical and thermal stability, with potential in various industrial applications (Kausar & Hussain, 2014).
Logic Operations at Molecular Level : A thiourea compound has been utilized to perform binary logic operations at the molecular level, enabling absorption and fluorescence dual-mode output signals (Wang, Li, Zhang, & Luo, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
naphthalen-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVEGFEGJLZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187558 | |
| Record name | Thiourea, 2-naphthalenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-2-thiourea | |
CAS RN |
3394-04-5 | |
| Record name | N-2-Naphthalenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3394-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(2-naphthyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003394045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, 2-naphthalenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-naphthyl)-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)








![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
